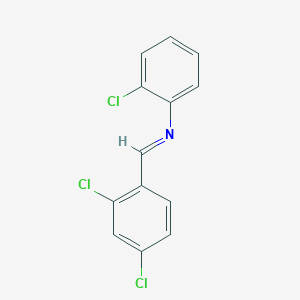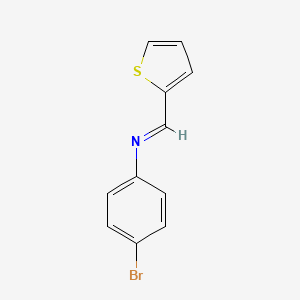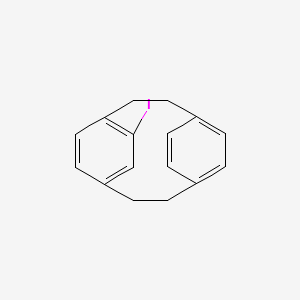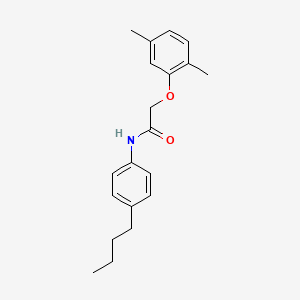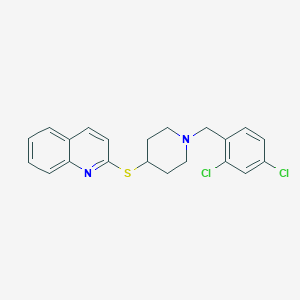![molecular formula C11H11Cl3N2O5 B11948747 Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenol with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The resulting intermediate is then reacted with ethyl carbamate under controlled temperature conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反应分析
Types of Reactions
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Reduction: 4-aminophenoxy derivative.
Substitution: Various alkyl or aryl carbamates.
Hydrolysis: Corresponding amine and carbon dioxide.
科学研究应用
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of pesticides and herbicides.
作用机制
The mechanism of action of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
- ETHYL N-(4-CHLORO-2-NITROPHENYL)CARBAMATE
- ETHYL N-(4-METHOXY-2-NITROPHENYL)CARBAMATE
- ETHYL N-(2-CHLORO-4-NITROPHENYL)CARBAMATE
Uniqueness
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates.
属性
分子式 |
C11H11Cl3N2O5 |
|---|---|
分子量 |
357.6 g/mol |
IUPAC 名称 |
ethyl N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C11H11Cl3N2O5/c1-2-20-10(17)15-9(11(12,13)14)21-8-5-3-7(4-6-8)16(18)19/h3-6,9H,2H2,1H3,(H,15,17) |
InChI 键 |
FLRXQGNJLSHYRY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)
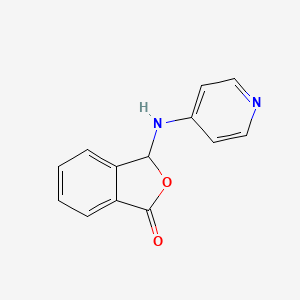
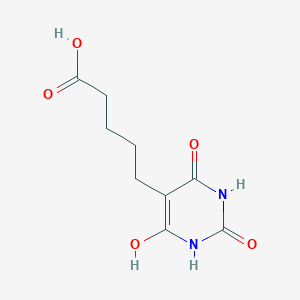
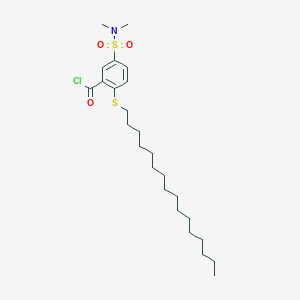

![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
